(NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyimino group and a benzimidazole ring, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-5,6-dihydrobenzimidazole with hydroxylamine in the presence of an acid catalyst. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to amines, which are useful intermediates in organic synthesis.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives, which have applications in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .
Scientific Research Applications
(NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of dyes, plastics, and synthetic fibers
Mechanism of Action
The mechanism of action of (NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the benzimidazole ring can interact with various biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the benzimidazole ring.
Oximes: Compounds with a similar hydroxyimino group but different structural frameworks.
Amines: Reduced forms of oximes with diverse applications in organic synthesis.
Uniqueness
(NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine is unique due to its combination of a hydroxyimino group and a benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(NZ)-N-[(7E)-7-hydroxyimino-2,2-dimethyl-5,6-dihydrobenzimidazol-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-9(2)10-7-5(12-14)3-4-6(13-15)8(7)11-9/h14-15H,3-4H2,1-2H3/b12-5-,13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZMYOJYZQZMRV-UWRPRBHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C2C(=NO)CCC(=NO)C2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=C2/C(=N/O)/CC/C(=N/O)/C2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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